molecular formula C8H7Br2F B14034384 5-Bromo-4-fluoro-2-methylbenzyl bromide

5-Bromo-4-fluoro-2-methylbenzyl bromide

Cat. No.: B14034384
M. Wt: 281.95 g/mol
InChI Key: BLPBWORUCNGIIR-UHFFFAOYSA-N
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Description

Contextual Significance in Halogenated Aromatic Chemistry

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. The incorporation of multiple, different halogen atoms onto a single aromatic scaffold, as seen in 5-Bromo-4-fluoro-2-methylbenzyl bromide, offers distinct advantages.

The presence of both bromine and fluorine is particularly noteworthy. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, are widely exploited in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug molecules to their biological targets. mdpi.comnih.gov Fluorinated building blocks are crucial in the development of pharmaceuticals and agrochemicals. nbinno.comresearchgate.net

The bromine atom, in contrast, serves as a versatile handle for a variety of cross-coupling reactions. It is an excellent leaving group in palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, which are cornerstones of modern synthetic chemistry for constructing complex molecular architectures. acs.org The differential reactivity between the C-Br and C-F bonds allows for selective transformations, where the C-Br bond can be functionalized while the C-F bond remains intact, or vice-versa, depending on the reaction conditions. This orthogonality is a key principle in the synthesis of poly-substituted aromatic systems.

Strategic Importance as a Polyfunctional Building Block

The term "building block" in organic synthesis refers to a molecule with reactive sites that allow it to be incorporated into a larger, more complex structure. sigmaaldrich.com this compound is an archetypal polyfunctional building block due to its three distinct reactive centers:

The Benzyl (B1604629) Bromide Group (-CH₂Br): This is a highly reactive functional group, readily participating in nucleophilic substitution reactions (Sₙ2). It allows for the easy introduction of a wide range of functionalities, including ethers, esters, amines, and carbon-carbon bonds via reaction with appropriate nucleophiles. This makes it invaluable for linking the aromatic core of the molecule to other parts of a target structure.

The Aromatic Bromine Atom (-Br): As mentioned, this site is primed for metal-catalyzed cross-coupling reactions. This enables the formation of new aryl-aryl or aryl-alkenyl bonds, significantly increasing the complexity of the molecule. A key example of this strategy is seen in the synthesis of intermediates for the anti-diabetic drug Canagliflozin, where a "2-(5-bromo-2-methylbenzyl)" moiety is coupled with another aromatic group. google.comgoogle.com This highlights the industrial relevance of this type of transformation.

The Aromatic Fluorine Atom (-F): While generally less reactive than bromine in cross-coupling reactions, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly if there are strong electron-withdrawing groups on the ring. More importantly, its presence profoundly influences the electronic properties of the aromatic ring and can impart desirable pharmacological properties in the final product. mdpi.comresearchgate.net

The strategic combination of these three functional groups in a single molecule allows for a modular and convergent approach to synthesis. Chemists can selectively address each reactive site in a stepwise manner to build complex target molecules with high precision and efficiency. This versatility makes this compound and related structures highly valuable intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. nbinno.comossila.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(5-bromo-2-fluoro-4-methylphenyl)methanol
5-Bromo-2-fluorotoluene
5-Fluoro-2-methylbenzyl bromide
Canagliflozin

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-2-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-2-8(11)7(10)3-6(5)4-9/h2-3H,4H2,1H3

InChI Key

BLPBWORUCNGIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CBr)Br)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylbenzyl Bromide

Regioselective Bromination Approaches

The synthesis of 5-Bromo-4-fluoro-2-methylbenzyl bromide necessitates two distinct and highly selective bromination steps: one on the aromatic ring and another on the benzylic methyl group. The order and conditions of these reactions are critical to achieving the desired isomer with high purity. A plausible synthetic route involves the initial bromination of the aromatic ring of a suitable precursor, followed by the bromination of the methyl group.

Benzyl (B1604629) Position Bromination Strategies

The introduction of a bromine atom at the benzylic position (the carbon of the methyl group attached to the aromatic ring) is typically achieved through a free-radical substitution reaction. This transformation is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzyl radical intermediate.

The most common and effective reagent for this purpose is N-bromosuccinimide (NBS). cecri.res.ingoogle.com This reaction, often referred to as Wohl-Ziegler bromination, is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) and requires the presence of a radical initiator, which can be light (UV irradiation) or a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). acs.orgresearchgate.net The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br2) in the reaction mixture, which favors the desired radical substitution pathway over competing electrophilic addition to the aromatic ring. cecri.res.inresearchgate.net The reaction proceeds via a free-radical chain mechanism. For the synthesis of the target compound, this step would be performed on the 5-bromo-4-fluoro-2-methyltoluene intermediate.

Reagent SystemInitiatorSolventKey Features
N-Bromosuccinimide (NBS)UV light or AIBNCCl4, CyclohexaneHigh selectivity for benzylic C-H bonds; minimizes aromatic bromination. google.comacs.org
Bromine (Br2)UV lightCCl4, ChloroformCan be used but may lead to side reactions like polybromination or aromatic substitution. google.comgoogle.com
Two-Phase ElectrolysisElectric CurrentChloroform/H2OAn electrochemical method that can achieve high regioselectivity for α-bromination under mild conditions. cecri.res.incecri.res.in

Aromatic Ring Bromination Strategies

The introduction of a bromine atom onto the aromatic core is an electrophilic aromatic substitution (EAS) reaction. libretexts.org For the synthesis of 5-bromo-4-fluoro-2-methyltoluene, the logical starting material is 4-fluoro-2-methyltoluene. The regioselectivity of this bromination is governed by the directing effects of the substituents already present on the ring: the methyl group (-CH3) and the fluorine atom (-F).

Both the methyl group and the fluorine atom are ortho, para-directors. However, the methyl group is an activating group, increasing the electron density of the ring and making it more reactive towards electrophiles. Conversely, fluorine is a deactivating group due to its high electronegativity and inductive electron withdrawal. The activating effect of the methyl group is generally stronger than the deactivating effect of the halogen.

Considering the precursor 4-fluoro-2-methyltoluene:

The methyl group at C2 directs incoming electrophiles to positions 3 and 5 (ortho and para).

The fluorine atom at C4 directs incoming electrophiles to positions 3 and 5 (ortho and para).

Both groups direct the incoming electrophile to the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is situated between the two existing substituents. Therefore, the electrophilic bromination of 4-fluoro-2-methyltoluene is expected to yield the desired 5-bromo-4-fluoro-2-methyltoluene as the major product. This reaction is typically performed using molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which polarizes the Br-Br bond to generate a potent electrophile. libretexts.orgprepchem.com

SubstrateBrominating AgentCatalyst/ConditionsMajor Product(s)
4-FluorotolueneBromine (Br2)Iron powder, Iodine, Acetic AcidMixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. prepchem.com
TolueneN-Bromosuccinimide (NBS)Silica GelPara-selective monobromination. nih.gov
MesityleneN-Bromosuccinimide (NBS)CyclohexaneRing bromination to 2-bromomesitylene (B157001) can occur under certain conditions. google.com

Fluorination Methodologies

While the most direct synthesis of the target compound starts with a fluorinated precursor, it is theoretically possible to introduce the fluorine atom at a different stage of the synthesis.

Introduction of Fluorine onto the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. tcichemicals.com However, several established methods exist for this transformation.

One of the most classic and reliable methods is the Balz-Schiemann reaction . wikipedia.orgorganic-chemistry.org This reaction involves the conversion of a primary aromatic amine to an aryl fluoride (B91410). wikipedia.org In a hypothetical synthesis of the target compound's precursor, one could start with 5-bromo-2-methylaniline. This aniline (B41778) would first be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. youtube.com The diazonium salt is then reacted with fluoroboric acid (HBF4) or a tetrafluoroborate (B81430) salt to yield an aryl diazonium tetrafluoroborate intermediate, which is often stable enough to be isolated. wikipedia.orgorganic-chemistry.org Gentle heating of this intermediate causes it to decompose, releasing nitrogen gas and boron trifluoride, and affording the desired aryl fluoride. youtube.com Recent advancements have introduced variations using different counterions or ionic liquids to improve yields and safety. wikipedia.orgnih.govresearchgate.net

Another approach is nucleophilic aromatic substitution (SNAr) . This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a leaving group. masterorganicchemistry.comchemistrysteps.com While halogens are typical leaving groups, fluoride can also be introduced using a nucleophilic fluoride source like potassium fluoride (KF). However, for a precursor to 5-bromo-4-fluoro-2-methyltoluene, the ring is not sufficiently activated by electron-withdrawing groups, making the SNAr pathway less feasible for introducing the fluorine atom in this specific case. Interestingly, in SNAr reactions, fluoride is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom making the carbon it's attached to more electrophilic. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Stereochemical Considerations in Fluorine Introduction

For the synthesis of this compound, stereochemical considerations related to the introduction of the fluorine atom are not applicable. The aromatic ring is a planar, achiral structure. The introduction of a fluorine atom or any other substituent onto this ring does not create a stereocenter. Therefore, the fluorination reactions described, such as the Balz-Schiemann reaction, produce a single constitutional isomer without generating stereoisomers (enantiomers or diastereomers). Stereochemistry would become a factor only if the substrate already contained a chiral center or if the reaction created a new chiral center elsewhere in the molecule, neither of which is the case in the synthesis of this compound's aromatic core.

Methylation and Alkylation Pathways on the Aromatic Core

The introduction of the methyl group onto the aromatic ring represents another key synthetic consideration. If starting from a precursor such as 1,4-dibromo-2-fluorobenzene, the methyl group could be installed via a Friedel-Crafts alkylation reaction. youtube.com

This classic electrophilic aromatic substitution involves reacting the aromatic compound with an alkyl halide (e.g., methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). youtube.com The Lewis acid coordinates with the alkyl halide to generate a potent electrophile, either a full carbocation or a highly polarized complex, which is then attacked by the electron-rich aromatic ring.

However, Friedel-Crafts alkylation is known to have several limitations. One major issue is the potential for polyalkylation, as the newly introduced alkyl group is activating, making the product more reactive than the starting material. For methylation, this can sometimes be controlled by using a large excess of the aromatic substrate. Another common issue is carbocation rearrangement, where the initially formed carbocation rearranges to a more stable one before attacking the ring; this is not a concern when introducing a methyl group. Given the deactivating effects of the bromo and fluoro substituents on the starting ring, forcing conditions might be required for a Friedel-Crafts methylation, which could lead to undesired side reactions.

Sequential and Convergent Synthesis Routes

The construction of the target molecule, this compound, necessitates the precise installation of four different substituents—a bromine atom, a fluorine atom, a methyl group, and a bromomethyl group—onto a benzene (B151609) ring at specific positions. The following sections outline the primary strategies employed for this purpose.

Stepwise Functionalization Strategies

A common and logical approach to the synthesis of polysubstituted aromatic compounds is the stepwise modification of a readily available starting material. For this compound, a plausible synthetic sequence begins with a commercially available substituted aniline and proceeds through a series of well-established aromatic functionalization reactions.

A key precursor for this strategy is 4-fluoro-2-methylaniline (B1329321). The synthesis of this aniline derivative can be accomplished via the reduction of 5-fluoro-2-nitrotoluene, a reaction typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Once 4-fluoro-2-methylaniline is obtained, the next crucial step is the introduction of the bromine atom at the 5-position. This is achieved through a Sandmeyer-type reaction. The aniline is first diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding 5-bromo-4-fluoro-2-methyltoluene. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

The final step in this sequential synthesis is the bromination of the benzylic methyl group. This transformation is selectively accomplished using a radical brominating agent, most commonly N-bromosuccinimide (NBS). The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. This free-radical halogenation specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical, leading to the formation of the desired this compound. It is important to control the reaction conditions to avoid over-bromination or unwanted side reactions on the aromatic ring, especially given the presence of activating and deactivating groups.

StepStarting MaterialReagents and ConditionsProduct
15-Fluoro-2-nitrotolueneH₂, Pd/C, Solvent (e.g., Methanol)4-Fluoro-2-methylaniline
24-Fluoro-2-methylaniline1. NaNO₂, HBr, 0-5 °C; 2. CuBr5-Bromo-4-fluoro-2-methyltoluene
35-Bromo-4-fluoro-2-methyltolueneNBS, Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Light/HeatThis compound

Convergent Assembly from Precursors

For a molecule like this compound, a convergent approach is less commonly documented in the literature but can be conceptually designed. One possible convergent strategy would involve the coupling of two smaller, functionalized aromatic precursors.

For instance, a suitably substituted aryl metallic reagent could be coupled with a fragment containing the bromomethyl group. An alternative convergent route could involve a cross-coupling reaction to construct the substituted benzene ring itself. However, for a relatively small and moderately complex molecule like this compound, the development of a convergent synthesis might be more complex than the more straightforward stepwise functionalization.

Precursor APrecursor BCoupling ReactionProduct
Functionalized Arylmetal (e.g., Grignard or Organolithium)Electrophilic C1 fragment (e.g., CH₂BrX)Transition-metal catalyzed cross-couplingThis compound
Aryl Halide with three substituentsOrganometallic reagent with one substituentPalladium-catalyzed cross-couplingThis compound

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Methylbenzyl Bromide

Reactivity at the Benzyl (B1604629) Bromide Moiety

The benzyl bromide moiety (-CH₂Br) is the most reactive site on the molecule for nucleophilic attack and related reactions. Its reactivity is significantly enhanced compared to a simple alkyl bromide due to the adjacent aromatic ring, which can stabilize transition states and intermediates.

Benzylic halides such as 5-Bromo-4-fluoro-2-methylbenzyl bromide are capable of undergoing nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Sₙ2 Pathway : As a primary halide, the carbon atom of the benzyl bromide is sterically accessible, favoring the bimolecular Sₙ2 mechanism. This pathway involves a backside attack by a nucleophile in a single, concerted step. Strong nucleophiles and polar aprotic solvents typically promote the Sₙ2 reaction.

Sₙ1 Pathway : Despite being a primary halide, the benzyl bromide can also react via an Sₙ1 mechanism. This is because the departure of the bromide leaving group forms a primary benzylic carbocation, which is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. Conditions that favor the Sₙ1 pathway include the use of weak nucleophiles and polar protic solvents.

The competition between these two pathways is a key feature of benzylic halide reactivity.

Table 1: Conditions Influencing Nucleophilic Substitution Pathways

Factor Favors Sₙ1 Pathway Favors Sₙ2 Pathway
Substrate 3° or 2° benzylic (forms stable carbocation) 1° benzylic (sterically accessible)
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., ⁻CN, ⁻OR, ⁻OH)
Solvent Polar Protic (e.g., ethanol, water) Polar Aprotic (e.g., acetone, DMSO)
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]

Elimination reactions (E1 and E2) can compete with substitution, particularly for secondary and tertiary halides. However, for primary benzylic halides like this compound, substitution is generally the dominant pathway.

An E2 reaction requires a strong base to abstract a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group. In this specific molecule, the only beta-protons are on the ring's methyl group. While an E2 reaction is theoretically possible with a strong, sterically hindered base, it is not a common reaction pathway for this class of compounds. The E1 pathway, proceeding through the resonance-stabilized benzylic carbocation, can also lead to elimination products under specific conditions, such as high temperatures and the presence of a non-nucleophilic base. The product of such an elimination would be a conjugated alkene.

The carbon-bromine bond of the benzyl bromide moiety can be used to form highly reactive organometallic compounds.

Grignard Reagents : Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent. This reaction involves the oxidative insertion of magnesium into the C-Br bond. The aryl bromide is significantly less reactive and would not typically react under these conditions. A common side reaction in Grignard formation is Wurtz coupling, which produces a dimer.

Organolithium Compounds : Organolithium reagents can be prepared similarly, often by reaction with an alkyllithium reagent (via metal-halogen exchange) or with lithium metal. These reagents are generally more reactive than their Grignard counterparts.

Reactivity at the Aryl Bromide Moiety

The aryl bromide functionality is substantially less reactive towards nucleophilic substitution than the benzyl bromide. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide position of this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for elaborating the aromatic core.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl structures.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction requires a palladium catalyst and a base.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.

Negishi Coupling : The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. This reaction is known for its high functional group tolerance and reactivity.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

Reaction Name Coupling Partner General Transformation
Suzuki-Miyaura Boronic Acid/Ester (R'-B(OH)₂) Ar-Br + R'-B(OH)₂ → Ar-R'
Heck Alkene (R'-CH=CH₂) Ar-Br + R'-CH=CH₂ → Ar-CH=CH-R'
Sonogashira Terminal Alkyne (R'-C≡CH) Ar-Br + R'-C≡CH → Ar-C≡C-R'
Negishi Organozinc (R'-ZnX) Ar-Br + R'-ZnX → Ar-R'

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. The fundamental steps are:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.

Transmetalation : The organic group from the organometallic coupling partner (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the bromide. This step introduces the second organic fragment to the catalyst.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The Heck reaction mechanism differs slightly after the initial oxidative addition. It involves migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to form the product and a palladium-hydride species. The cycle is completed by a base-mediated step that regenerates the Pd(0) catalyst.

The Sonogashira reaction mechanism is thought to involve two interconnected catalytic cycles, one for palladium and one for the copper co-catalyst. The palladium cycle follows the general oxidative addition and reductive elimination pathway. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Ligand Effects in Catalytic Transformations

The benzylic bromide and aryl bromide moieties of this compound present opportunities for catalytic cross-coupling reactions, such as Suzuki, Kumada, or Buchwald-Hartwig reactions. In these transformations, the choice of ligand coordinated to the metal center (typically palladium) is critical in dictating the reaction's efficiency, selectivity, and substrate scope. Ligands can influence the catalytic cycle by modulating the electronic and steric properties of the metal catalyst.

Large, sterically hindered alkyl phosphine (B1218219) ligands have proven effective in coupling various amines with aryl halides. nih.gov For instance, in Suzuki-Miyaura coupling reactions involving aryl bromides, electron-rich and bulky phosphine ligands can promote the oxidative addition step and stabilize the catalytic species. Conversely, for electron-deficient substrates, more electron-poor ancillary ligands may be required to achieve successful coupling. uzh.ch

In the context of this compound, a palladium catalyst could facilitate cross-coupling at either the C(sp³)-Br bond of the benzyl bromide or the C(sp²)-Br bond of the aromatic ring. The selection of the ligand would be crucial for controlling the regioselectivity of this process. For example, ligands like Xantphos have been used to minimize side reactions such as β-elimination in the cross-coupling of secondary benzylic bromides. organic-chemistry.org The use of increasingly electron-deficient ferrocene-based ancillary ligands has enabled the efficient cross-coupling of strongly electron-deficient heterocycles. uzh.ch

Table 1: Influence of Ligand Type on Hypothetical Cross-Coupling Reactions

Ligand Type Example Ligands Probable Influence on Catalysis Potential Outcome for Substrate
Bulky, Electron-Rich Monophosphines tBu₃P, SPhos, XPhos Enhance oxidative addition rate; stabilize monoligated Pd(0) species. Potentially favors coupling at the sterically accessible benzylic bromide.
Bidentate Phosphines (Chelating) DPPF, Xantphos Increase stability of the catalyst; influence reductive elimination. May offer better control over selectivity between the two bromide sites.
Electron-Deficient Ligands dppf-CF₃ Favorable for coupling with electron-poor aromatic systems. Could enhance reactivity at the aryl bromide position.

Nucleophilic Aromatic Substitution (SNAr)

While the section title refers to Nucleophilic Aromatic Substitution (SNAr), this mechanism is characteristic of reactions on the aromatic ring itself, not at the benzylic position. The benzylic bromide group is highly susceptible to standard nucleophilic substitution reactions via either an Sₙ1 or Sₙ2 mechanism, due to the stabilization of the carbocation intermediate (Sₙ1) or the transition state (Sₙ2) by the adjacent benzene (B151609) ring. khanacademy.org

The primary nature of the benzylic carbon in this compound would typically favor an Sₙ2 pathway, characterized by a concerted mechanism where the nucleophile attacks the carbon as the bromide leaving group departs. khanacademy.org This pathway is sensitive to steric hindrance. However, the formation of a resonance-stabilized benzylic carbocation is also highly favorable, meaning an Sₙ1 mechanism can occur, particularly with less powerful nucleophiles or in polar protic solvents. khanacademy.org Therefore, a wide range of nucleophiles can readily displace the benzylic bromide.

Table 2: Potential Nucleophilic Substitution Products at the Benzylic Position

Nucleophile Reagent Example Product Class
Hydroxide Sodium Hydroxide (NaOH) Benzyl Alcohol
Alkoxide Sodium Methoxide (NaOCH₃) Benzyl Ether
Cyanide Sodium Cyanide (NaCN) Benzyl Nitrile
Azide Sodium Azide (NaN₃) Benzyl Azide
Amine Ammonia (NH₃) Benzyl Amine

Reactivity at the Aryl Fluoride (B91410) Moiety

Nucleophilic Aromatic Substitution (SNAr)

The aryl fluoride represents a key site for Nucleophilic Aromatic Substitution (SNAr) on the this compound ring. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The aromaticity is subsequently restored by the departure of a leaving group.

For SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. libretexts.org This is contrary to Sₙ1/Sₙ2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex. stackexchange.comwyzant.com

In this compound, the fluorine atom is activated towards SNAr by the cumulative electron-withdrawing effects of the adjacent bromine atom and the benzyl bromide group. Therefore, strong nucleophiles can displace the fluoride ion.

Table 3: Potential Products of SNAr at the Aryl Fluoride Position

Nucleophile Reagent Example Resulting Compound Structure
Methoxide Sodium Methoxide (NaOCH₃) 5-Bromo-4-methoxy-2-methylbenzyl bromide
Amine Piperidine 5-Bromo-4-(piperidin-1-yl)-2-methylbenzyl bromide
Thiolate Sodium Methanethiolate (NaSCH₃) 5-Bromo-4-(methylthio)-2-methylbenzyl bromide

Specific Fluorine Activation/Deactivation Effects on Ring Reactivity

The fluorine atom plays a dominant role in governing the reactivity of the aromatic ring towards nucleophiles. Its influence stems primarily from a strong electron-withdrawing inductive effect (-I), which significantly outweighs its weaker electron-donating resonance effect (+R). researchgate.net

Activation towards Nucleophilic Attack: The primary effect of the fluorine substituent is the powerful inductive withdrawal of electron density from the aromatic ring. wyzant.com This effect has several consequences that activate the ring for SNAr:

Increased Electrophilicity: It reduces the electron density of the entire ring, particularly at the carbon atom bonded to the fluorine (the ipso-carbon), making it a more favorable target for attack by nucleophiles. wyzant.com

While fluorine does possess lone pairs that can be donated into the ring via resonance, this effect is less significant than its inductive pull in the context of SNAr. The combined electron-withdrawing nature of the fluorine at C4 and the bromine at C5 renders the aromatic ring of this compound significantly electron-deficient and thus highly susceptible to nucleophilic aromatic substitution at the C-F bond.

Transformations Involving the Methyl Group

Oxidation Reactions (e.g., to Carboxylic Acids)

The methyl group attached to the aromatic ring is a site for oxidation, provided it has at least one benzylic hydrogen, which is the case for this compound. masterorganicchemistry.com This transformation converts the alkyl side-chain into a carboxylic acid, a valuable functional group in organic synthesis. Various strong oxidizing agents can accomplish this transformation.

Common methods for benzylic oxidation include the use of potassium permanganate (B83412) (KMnO₄) in a basic solution followed by an acidic workup, or chromic acid (H₂CrO₄). masterorganicchemistry.com These are robust methods that will oxidize any alkyl chain with benzylic hydrogens directly to a carboxylic acid.

Alternative and often milder methods have been developed. For instance, fluoro-substituted toluenes can be converted to the corresponding benzoic acids in a single stage by reacting them with hydrogen peroxide and aqueous hydrogen bromide at elevated temperatures. google.com This process is believed to proceed through the generation of bromine radicals. google.com Aerobic oxidation is also possible, using molecular oxygen in the presence of initiators like N-Bromosuccinimide (NBS) and photoirradiation. researchgate.net

Table 4: Selected Methods for Oxidation of the Aromatic Methyl Group

Reagent(s) Typical Conditions Product after Workup
1. KMnO₄, NaOH, H₂O2. H₃O⁺ Heat, followed by acidification 5-Bromo-4-fluoro-2-(bromomethyl)benzoic acid
H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄) Heat 5-Bromo-4-fluoro-2-(bromomethyl)benzoic acid
H₂O₂, HBr(aq) ≥ 80 °C, radical initiator (e.g., light) 5-Bromo-4-fluoro-2-(bromomethyl)benzoic acid

Applications of 5 Bromo 4 Fluoro 2 Methylbenzyl Bromide As a Synthetic Intermediate

Role in the Synthesis of Complex Aromatic and Heteroaromatic Systems

The distinct reactivity of the benzyl (B1604629) bromide and the aryl bromide moieties on the 5-Bromo-4-fluoro-2-methylbenzyl bromide molecule allows for its sequential and controlled introduction into larger, more complex systems. This dual functionality is particularly useful in constructing molecules with multiple aromatic or heteroaromatic components.

The this compound structure is well-suited for building complex heteroaromatic systems. The highly reactive benzyl bromide group can readily undergo nucleophilic substitution to connect the substituted benzene (B151609) ring to another molecular fragment. A prime example is its use in the synthesis of a key intermediate for Canagliflozin, a drug used for treating type 2 diabetes. tcichemicals.comhuatengsci.comchemicalbook.com In this synthesis, the benzyl bromide portion of the molecule is used to alkylate a thiophene (B33073) ring, forming 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. google.comgoogle.comgoogle.com This reaction creates a core scaffold that links the bromo-fluoro-methyl substituted phenyl ring to a fluorophenyl-substituted thiophene ring.

Furthermore, the aryl bromide at the 5-position of the benzene ring remains available for subsequent transformations. This site can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the attachment of an additional aryl or heteroaryl group, leading to the construction of complex biaryl or heterobiaryl structures.

While specific examples in the literature are not prominent, the structure of this compound lends itself to annulation and ring-closure strategies. The benzyl bromide moiety can be used to introduce a side chain onto another molecule, which can then undergo an intramolecular reaction to form a new ring. This strategy is fundamental in synthesizing polycyclic aromatic and heteroaromatic systems, where the substituents on the benzyl bromide can influence the electronic properties and reactivity of the intermediates, guiding the cyclization process.

Precursor for Specialized Organic Compounds

The unique substitution pattern of this compound makes it a valuable precursor for specialized organic compounds, particularly in fields where molecular architecture is key to biological activity or material properties.

In medicinal chemistry, the precise arrangement of molecular fragments is crucial for efficacy and selectivity. This compound serves as a key building block for constructing the central scaffold of pharmacologically active molecules. researchgate.netnih.gov Its most notable application is in the synthesis of Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. tcichemicals.comhuatengsci.com The intermediate, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, forms the core of the final drug molecule. google.comgoogle.comgoogle.combldpharm.com The "5-Bromo-2-methylbenzyl" portion provided by the starting material acts as a critical linker, establishing the necessary spatial relationship between the thiophene and a C-glucoside moiety introduced in a later step.

Interactive Data Table: Application in Medicinal Chemistry
Application Area Target Molecule Class Specific Intermediate Role of this compound Reference(s)
Antidiabetic AgentsSGLT2 Inhibitors (e.g., Canagliflozin)2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiopheneProvides the core "5-Bromo-2-methylbenzyl" scaffold linking the thiophene ring to the eventual C-glucoside. tcichemicals.comhuatengsci.comgoogle.comgoogle.com

The development of effective and selective pesticides often relies on the synthesis of complex organic molecules. Halogenated aromatic compounds are frequently incorporated into agrochemical designs to enhance their biological activity and environmental stability. nbinno.com Specifically, bromo- and fluoro-substituted benzene derivatives are known intermediates in the synthesis of pyrethroids, a major class of synthetic insecticides. beyondpesticides.orgarkat-usa.org For instance, 5-bromo-2-fluorobenzeneboronic acid is a documented intermediate for producing non-ester pyrethroid compounds. google.com The structural motifs present in this compound are consistent with those found in precursors for advanced agrochemicals. The benzyl bromide handle allows for the straightforward attachment of this specifically substituted aromatic ring onto larger, more complex pesticidal scaffolds. researchgate.netnih.govgoogle.com

Applications in Material Science (e.g., Polymer Monomers, Advanced Materials)

The reactivity of benzyl bromides makes them suitable candidates for polymerization reactions, particularly in the synthesis of advanced polymers with tailored properties. Research has demonstrated that benzyl bromide derivatives can participate in step-growth polymerizations through mechanisms like the "thiol-bromo click reaction". researchgate.netnih.govnih.gov In this type of reaction, a multifunctional thiol reacts with a compound containing two or more bromo groups to form a polymer chain linked by thioether bonds. rsc.orgrsc.org

While specific studies employing this compound as a monomer are not widely documented, its structure is analogous to other benzyl bromides used in such polymerizations. It could potentially be used as a monomer or a chain-extender. The presence of the additional aryl bromide and fluoride (B91410) on the benzene ring could be leveraged to fine-tune the properties of the resulting polymer, such as its refractive index, thermal stability, and hydrophobicity. nih.gov


Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for probing the molecular structure of reaction products, providing detailed information on the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Product Confirmation and Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For derivatives of 5-Bromo-4-fluoro-2-methylbenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR is utilized to identify the number and environment of protons. In a typical reaction where the benzylic bromide is substituted by a nucleophile (e.g., -OH to form the corresponding alcohol), the chemical shift of the benzylic protons (-CH₂-) would be a key indicator of reaction completion. The signal for the -CH₂Br protons in the starting material typically appears around 4.5 ppm chemicalbook.com. Upon substitution, this signal will shift depending on the electronegativity of the new substituent. The aromatic region will show two distinct signals corresponding to the protons at positions 3 and 6, with their splitting patterns influenced by the adjacent fluorine atom.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom, including the benzylic carbon, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, F, CH₃, and CH₂Br). The benzylic carbon (-CH₂Br) is particularly diagnostic and its shift changes significantly upon substitution, providing clear evidence of reaction progress. For instance, the carbon atom bonded to bromine in similar structures shows a chemical shift in the range of 30-40 ppm docbrown.infodocbrown.info.

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. Since there is a single fluorine atom in the molecule, the ¹⁹F NMR spectrum will display a single resonance. The chemical shift of this signal is sensitive to changes in the electronic environment of the aromatic ring, making it an excellent probe for monitoring reactions that alter the substitution pattern or electronic nature of the molecule. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (JCF) can be observed in the ¹H and ¹³C spectra, respectively, further confirming the structure.

The following table provides predicted chemical shift ranges for the parent compound, this compound, based on data from analogous structures.

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H -CH₃2.3 - 2.5s (singlet)
-CH₂Br4.4 - 4.6s (singlet)
Ar-H (pos. 3)7.2 - 7.4d (doublet), ³JHF ≈ 8-10 Hz
Ar-H (pos. 6)7.5 - 7.7d (doublet), ⁴JHF ≈ 5-7 Hz
¹³C -CH₃18 - 22q (quartet)
-CH₂Br30 - 35t (triplet)
Ar-C (ipso)120 - 145Varies (d, with C-F coupling)
¹⁹F Ar-F-110 to -120s (singlet) or complex multiplet

Note: Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Mass Spectrometry (MS) for Reaction Progress and Product Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. It is routinely used to confirm the identity of starting materials, intermediates, and final products in a reaction sequence.

For this compound, the mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost identical intensity, separated by 2 mass-to-charge units (m/z), representing [M]⁺ and [M+2]⁺.

A primary fragmentation pathway for benzyl (B1604629) bromides is the cleavage of the C-Br bond. This results in the loss of a bromine radical and the formation of a stable benzyl cation. For the title compound, this would be the 5-bromo-4-fluoro-2-methylbenzyl cation. This fragment is often the base peak (the most intense peak) in the spectrum. Further fragmentation of this cation can also occur.

Monitoring a reaction is straightforward with MS. For example, in a substitution reaction where the bromine atom is replaced by another group (e.g., -CN), the disappearance of the characteristic isotopic pattern of the starting material and the appearance of a new molecular ion peak corresponding to the mass of the product would signify the progression of the reaction.

Ion / FragmentDescriptionPredicted m/z
[C₈H₈⁷⁹BrF]⁺Molecular Ion (M⁺)202.0
[C₈H₈⁸¹BrF]⁺Molecular Ion (M+2)⁺204.0
[C₈H₈F]⁺Loss of Br radical123.1
[C₇H₅F]⁺Loss of Br and CH₃108.0

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. These methods are excellent for identifying the presence or absence of key functional groups and tracking their transformation during a chemical reaction.

For this compound, the IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂Br) groups are expected in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively libretexts.org. The aromatic ring itself will produce several C=C stretching bands in the 1400-1600 cm⁻¹ region. The specific pattern of overtone bands between 2000-1665 cm⁻¹ can sometimes provide clues about the substitution pattern of the benzene (B151609) ring libretexts.org. The vibrations involving the halogens, such as the C-F and C-Br stretching modes, are found in the fingerprint region (below 1400 cm⁻¹). The C-Br stretch is typically observed in the 500-700 cm⁻¹ range.

If the benzyl bromide undergoes a reaction, for instance, hydrolysis to the corresponding benzyl alcohol, IR spectroscopy can monitor this change. The disappearance of the C-Br band and the appearance of a strong, broad O-H stretching band around 3300 cm⁻¹ would clearly indicate the formation of the alcohol product.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 3100
C-H Stretch (Aliphatic)-CH₃, -CH₂Br2850 - 3000
C=C Stretch (Aromatic)Benzene Ring1450 - 1600
C-H Bend (Aliphatic)-CH₃, -CH₂Br1350 - 1470
C-F StretchAr-F1100 - 1250
C-H Out-of-Plane BendAr-H800 - 900
C-Br Stretch-CH₂Br500 - 700

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, allowing for both qualitative and quantitative analysis. It is the primary method for assessing the purity of the final product and for monitoring the consumption of reactants and the formation of products over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

HPLC can be used to monitor a reaction by periodically injecting small aliquots of the reaction mixture into the instrument. The resulting chromatogram will show peaks for the starting material, any intermediates, the product, and byproducts. By comparing the retention times with known standards, each component can be identified. The area under each peak is proportional to its concentration, allowing for a quantitative assessment of the reaction's progress and the determination of product purity. For halogenated aromatic compounds, a UV detector is commonly used, as the benzene ring provides strong chromophores.

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / Water Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array (DAD) at ~220 nm
Column Temperature 25 - 40 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Benzyl bromides are sufficiently volatile to be analyzed by GC, making it a suitable method for purity assessment and reaction monitoring, provided the reaction products are also amenable to GC analysis.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the differential partitioning of the components between the two phases. A non-polar or mid-polarity column, such as one with a phenyl polysiloxane phase (e.g., DB-5 or DB-624), is often effective for separating halogenated aromatic compounds rsc.org.

GC is highly sensitive, and when coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. A Flame Ionization Detector (FID) is also commonly used for quantitative analysis due to its robustness and wide linear range. The development of low thermal mass GC (LTM GC) has enabled ultrafast temperature programming, significantly reducing analysis times for compounds like bromofluoro benzaldehydes, which are structurally related to the target molecule rsc.org.

ParameterTypical Condition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program e.g., 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Bromo-4-fluoro-2-methylbenzyl bromide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry and electronic structure. researchgate.netnih.gov

These calculations begin with the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the electronegative bromine and fluorine atoms, along with the benzylic bromine, are expected to create distinct electrophilic and nucleophilic sites, influencing its reactivity.

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Global chemical reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can also be calculated from the HOMO and LUMO energies, providing further insights into the molecule's reactivity profile. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.1 DMolecular polarity

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic compounds.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation of this compound, often performed in a solvent like water or an organic solvent, can reveal important information about its conformational changes and interactions with its environment. arxiv.org

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms and the molecule as a whole. This allows for the study of processes such as the dynamics of the carbon-bromine bond in the benzyl (B1604629) bromide group, which is key to its reactivity in nucleophilic substitution reactions. arxiv.org

MD simulations can also be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. For this compound, this could involve the rotation of the bromomethyl group relative to the aromatic ring. The insights gained from MD simulations are crucial for understanding how the molecule behaves in a real-world chemical system. arxiv.org

Mechanistic Elucidation of Reactions via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is expected to undergo reactions typical of benzyl bromides, such as nucleophilic substitutions, computational methods can be used to map out the potential energy surface of a reaction. researchgate.netmdpi.com

By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For example, in a nucleophilic substitution reaction, DFT calculations can be used to model the approach of a nucleophile to the benzylic carbon, the breaking of the C-Br bond, and the formation of the new bond. researchgate.net

Theoretical studies can also help to explain the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the aromatic ring, the calculated electron densities and Fukui functions can predict the most likely sites for electrophilic or nucleophilic attack. chemrxiv.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

Reaction StepIllustrative Activation Energy (kcal/mol)
Nucleophile Association5
C-Br Bond Cleavage20
Product Formation-15 (relative to reactants)

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from such calculations.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. nih.gov This is particularly useful for complex molecules where experimental spectra can be difficult to interpret. The calculated intensities of the vibrational modes also help in predicting the appearance of the spectra.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. magritek.com These theoretical predictions are extremely useful for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. The coupling constants between different nuclei can also be computed, providing further structural information.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureIllustrative Value
IRC-Br stretch650 cm⁻¹
IRC-F stretch1250 cm⁻¹
¹H NMR-CH₂Br4.5 ppm
¹³C NMR-CH₂Br33 ppm
¹⁹F NMRAr-F-115 ppm

Note: The values in this table are illustrative and based on typical values for similar functional groups.

Future Research Directions and Synthetic Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated organic compounds is undergoing a paradigm shift towards greener and more sustainable practices. researchgate.net While traditional methods for benzylic bromination often rely on harsh reagents like molecular bromine, future research will likely focus on developing safer and more environmentally benign routes to 5-Bromo-4-fluoro-2-methylbenzyl bromide and its analogs. researchgate.netgoogle.com

Key areas of exploration include:

Photocatalytic Bromination: Visible-light-mediated protocols using catalysts like iridium or ruthenium complexes can activate safer bromine sources such as N-Bromosuccinimide (NBS) under mild conditions, offering high selectivity for the benzylic position while minimizing waste. nih.govorganic-chemistry.org

Flow Chemistry: Continuous-flow reactors provide enhanced safety and control over highly reactive intermediates. nih.gov The in situ generation of brominating agents (e.g., from HBr/NaOCl) within a flow system can prevent the accumulation of hazardous reagents and allow for safer, scalable production. nih.gov

Aerobic Oxidative Bromination: The use of air or molecular oxygen as the terminal oxidant in catalytic systems represents a highly sustainable approach. nih.govacs.org Developing transition-metal-free systems, perhaps using ionic liquids as promoters, to facilitate the aerobic bromination of the precursor, 5-bromo-4-fluoro-2-methyltoluene, could significantly improve the environmental footprint of the synthesis. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzylic Bromination
MethodTypical ReagentsAdvantagesResearch Opportunities
Traditional Radical BrominationBr₂, AIBN/UV lightWell-establishedPoor atom economy, hazardous reagents
PhotocatalysisNBS, Ir/Ru photocatalyst, Visible LightMild conditions, high selectivity, uses safer reagentsCatalyst cost, optimization for complex substrates
Flow ChemistryIn situ generated Br₂ (e.g., KBr/NaOCl)Enhanced safety, scalability, precise controlReactor design, integration with purification
Aerobic BrominationHBr/NaBr, O₂, Catalyst (e.g., Ionic Liquid)Highly sustainable (uses air), low costCatalyst development, improving efficiency for deactivated systems

Exploration of New Catalytic Transformations

The benzyl (B1604629) bromide moiety is a versatile functional handle for a wide array of catalytic cross-coupling and functionalization reactions. rsc.org Future research will undoubtedly focus on leveraging this reactivity to construct novel carbon-carbon and carbon-heteroatom bonds, transforming this compound into more complex and valuable molecules.

Promising avenues for investigation include:

Photoredox/Cooperative Catalysis: The development of cooperative catalytic systems, for instance combining a nucleophilic catalyst like lutidine with a photocatalyst, can enable the generation of benzylic radicals from benzyl bromides under exceptionally mild conditions. acs.orgorganic-chemistry.org These radicals can then be coupled with a wide range of electron-deficient alkenes (Giese reaction) or other radical acceptors, providing a powerful tool for C-C bond formation. acs.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: While well-established for aryl halides, the use of benzyl bromides in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions continues to be an area of active development. rsc.orgnih.gov Research into new ligand designs and catalyst systems that can efficiently couple this compound with various organometallic partners (boronic acids, alkynes, etc.) will be crucial. nih.gov

C–C Bond Insertion Reactions: A frontier area of research involves the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl bromide derivatives. nih.gov Exploring Lewis acid-catalyzed homologation reactions could transform this compound into novel structures containing benzylic quaternary centers, which are valuable motifs in medicinal chemistry. nih.gov

Table 2: Potential Catalytic Transformations of this compound
Reaction TypePotential Coupling PartnerCatalyst System ExamplePotential Product Class
Photocatalytic Giese AdditionElectron-deficient alkene (e.g., Acrylate)Ir(ppy)₃ / LutidineSubstituted propylbenzene (B89791) derivatives
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseDiaryl methane (B114726) derivatives
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BasePropargylbenzene derivatives
Diazo C-C InsertionEthyl diazoacetateSnCl₄β-Aryl-β-bromo propionates with quaternary centers

Expanding Applications in Emerging Chemical Fields

The presence of both fluorine and bromine atoms in the molecule makes this compound a particularly interesting building block for applications in medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. researchgate.netnih.govresearchgate.net The aromatic bromine atom can serve as a handle for further diversification via cross-coupling reactions or as a bioisostere for other groups. Future work could see this compound used as a key intermediate in the synthesis of novel therapeutic agents, where the unique substitution pattern could be crucial for achieving desired pharmacological profiles. nbinno.com

Materials Science: Organobromine compounds are extensively used as flame retardants. wikipedia.org Furthermore, polyhalogenated aromatic compounds are precursors to organic semiconductors, liquid crystals, and other functional materials. researchgate.net Research into the polymerization or derivatization of this compound could lead to new materials with tailored electronic, optical, or physical properties. The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group could impart unique characteristics to resulting polymers or molecular materials.

Advanced Functionalization Strategies for Enhanced Selectivity

Directing the selective functionalization of the remaining C-H bonds on the aromatic ring of this compound represents a significant synthetic challenge and a major opportunity for innovation. acs.orgnih.gov The development of catalytic systems that can override the inherent directing effects of the existing substituents is a key goal in modern organic synthesis.

Future research directions could involve:

Meta-Selective C-H Functionalization: Achieving selectivity at the C-3 position (meta to the methyl and bromo groups) is particularly challenging. wikipedia.org The design of novel directing group templates that can bind to one of the existing functional groups and position a metal catalyst to activate the remote C3-H bond would be a significant breakthrough.

Chemoselective C-H Oxidation: Developing catalysts that can selectively oxidize the benzylic C-H bonds of the methyl group without affecting the bromomethyl group or the aromatic ring is a formidable challenge. nih.gov Systems like the Mn(CF₃-PDP) catalyst, known for chemoselective methylene (B1212753) oxidation, could be adapted and optimized for this specific transformation, providing access to the corresponding aldehyde or carboxylic acid. nih.gov

Site-Selective Halogen Dance Reactions: The polyhalogenated nature of the molecule could be exploited in halogen dance reactions, where a strong base induces migration of a halogen atom to a different position on the ring, potentially leading to novel isomers that are inaccessible through classical methods.

By pursuing these research avenues, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for the development of novel methodologies, advanced materials, and potentially life-saving therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-fluoro-2-methylbenzyl bromide, and how can purity be maximized?

  • Methodology : The synthesis typically involves bromination of 4-fluoro-2-methyltoluene derivatives. For example, bromination using N-bromosuccinimide (NBS) under radical initiation or HBr/H₂O₂ systems can be effective. Adjust reaction temperature (e.g., 80–100°C) to balance reaction rate and byproduct formation . Purification via fractional distillation (bp ~85°C/20 hPa for analogous fluorobenzyl bromides) or recrystallization from non-polar solvents (hexane/ethyl acetate) improves purity. Monitor reaction progress using TLC or GC-MS to optimize stoichiometry .

Q. How is this compound characterized structurally?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl group at C2, fluorine at C4, bromine at C5). For fluorinated analogs, fluorine coupling in NMR splits signals distinctively .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z ~267.92 (calculated for C₈H₇Br₂F) and fragmentation patterns .
  • Elemental Analysis : Validate Br/F content (theoretical Br: ~59.6%, F: ~7.1%) .

Advanced Research Questions

Q. How do steric and electronic effects influence bromination regioselectivity in fluorinated toluene derivatives?

  • Analysis : The methyl group at C2 introduces steric hindrance, directing bromination to the para position (C5) relative to fluorine. Fluorine’s electron-withdrawing effect deactivates the ring but enhances ortho/para bromination via resonance. Competing side products (e.g., di-brominated species) may form if reaction times exceed optimal thresholds. Use low-temperature bromination (0–5°C) with controlled NBS addition to suppress over-bromination . Computational modeling (DFT) can predict reactive sites, aligning with experimental HPLC data to resolve contradictions in reported yields .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor decomposition via HPLC; bromine-fluorine bonds may hydrolyze in humid environments, forming 4-fluoro-2-methylbenzyl alcohol .
  • Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) reveals photolytic degradation; amber vials are recommended for long-term storage .
  • Moisture Control : Karl Fischer titration quantifies water content; anhydrous conditions (molecular sieves) prevent hydrolysis .

Data Contradiction Resolution

Q. How can conflicting reports on bromination yields for fluorinated benzyl bromides be reconciled?

  • Analysis : Contradictions often arise from solvent polarity (e.g., DCM vs. CCl₄) or catalyst choice (e.g., FeBr₃ vs. AlBr₃). For this compound, non-polar solvents minimize polar byproducts. Reproduce protocols with strict exclusion of moisture and compare kinetic data (e.g., Arrhenius plots) to identify temperature-dependent side reactions .

Application-Focused Questions

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The benzyl bromide acts as an electrophilic coupling partner. Optimize Pd-catalyzed reactions using:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Monitoring : Track coupling efficiency via ¹⁹F NMR (fluorine as a reporter atom) .

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